5-(4-Bromo-3-chlorophenyl)furan-2-carboxylic acid
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Overview
Description
5-(4-Bromo-3-chlorophenyl)furan-2-carboxylic acid is an organic compound that belongs to the class of furan carboxylic acids It features a furan ring substituted at the 2-position with a carboxylic acid group and a phenyl ring substituted with bromine and chlorine at the 4- and 3-positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromo-3-chlorophenyl)furan-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromo-3-chlorobenzaldehyde and furan-2-carboxylic acid.
Formation of Intermediate: The aldehyde group of 4-bromo-3-chlorobenzaldehyde is first converted to a corresponding alcohol using a reducing agent such as sodium borohydride.
Cyclization: The intermediate is then subjected to cyclization with furan-2-carboxylic acid in the presence of a catalyst, such as p-toluenesulfonic acid, to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromo-3-chlorophenyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a corresponding acid derivative.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Carboxylic acid derivatives.
Reduction Products: Alcohol derivatives.
Coupling Products: Complex aromatic compounds.
Scientific Research Applications
5-(4-Bromo-3-chlorophenyl)furan-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(4-Bromo-3-chlorophenyl)furan-2-carboxylic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)furan-2-carboxylic acid
- 5-(4-Bromo-2-chlorophenyl)furan-2-carboxylic acid
- 5-(4-Fluorophenyl)furan-2-carboxylic acid
Uniqueness
5-(4-Bromo-3-chlorophenyl)furan-2-carboxylic acid is unique due to the specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of both bromine and chlorine atoms provides opportunities for selective functionalization and derivatization, making it a versatile compound for various applications.
Properties
IUPAC Name |
5-(4-bromo-3-chlorophenyl)furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrClO3/c12-7-2-1-6(5-8(7)13)9-3-4-10(16-9)11(14)15/h1-5H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZMCZPAIQTDMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C(=O)O)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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